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Hydroxy Tyrosol-D5

Cat. No.: B1165169
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Description

Contextualizing the Academic Significance of Hydroxytyrosol (B1673988) and its Derivatives

Hydroxytyrosol, a phenylethanoid, is a natural phenolic compound found abundantly in olives and olive oil, key components of the Mediterranean diet. nih.govnih.gov It has garnered significant attention within the scientific community for its wide array of biological activities, including antioxidant, anti-inflammatory, anti-atherogenic, and neuroprotective effects. nih.govdovepress.comnih.govpatsnap.com A vast body of research, encompassing in vitro, in vivo, and clinical studies, has explored the potential of hydroxytyrosol and its derivatives—such as oleuropein, tyrosol, oleocanthal, and oleacein—in the context of chronic diseases like cardiovascular disease, cancer, and neurodegenerative disorders. nih.govnih.govpatsnap.com

The potent antioxidant properties of hydroxytyrosol are central to its biological effects, attributed to its ability to scavenge free radicals and protect against oxidative stress, a key factor in the development of many pathologies. nih.govpatsnap.comnih.gov However, the therapeutic application of hydroxytyrosol can be limited by its hydrophilic nature, which affects its bioavailability. dovepress.cometsu.edu This has spurred research into synthesizing novel derivatives to enhance its stability and pharmacological activity. dovepress.cometsu.edu

Rationale for Deuterium (B1214612) Labeling in Investigational Chemical Biology

The introduction of deuterium into a molecule like hydroxytyrosol to create Hydroxytyrosol-D5 is a strategic decision rooted in the principles of chemical biology and analytical chemistry. nih.govsymeres.com Deuterium labeling, the replacement of hydrogen (¹H) with its stable isotope deuterium (²H or D), provides a powerful tool for researchers. nih.gov This isotopic substitution results in a compound that is chemically similar to its parent but has a greater mass.

This mass difference is the cornerstone of its utility in quantitative analysis, particularly in mass spectrometry (MS)-based methods. symeres.com When used as an internal standard, a known quantity of the deuterated compound is added to a sample. Because the deuterated and non-deuterated versions behave almost identically during sample preparation and analysis, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. This allows for highly accurate quantification of the non-deuterated compound in complex biological matrices like plasma or urine. mdpi.com

Furthermore, deuterium labeling is invaluable for mechanistic studies. nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect," where reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. symeres.com By observing these rate changes, researchers can gain critical insights into reaction mechanisms, identify rate-determining steps, and understand enzymatic processes.

Application of Deuterium Labeling Description Key Advantage
Quantitative Analysis Used as an internal standard in mass spectrometry.Allows for precise and accurate measurement of the non-labeled compound in complex samples. mdpi.com
Mechanistic Studies Exploits the kinetic isotope effect to study reaction pathways. symeres.comProvides insights into the step-by-step processes of chemical and enzymatic reactions.
Metabolic Pathway Tracing Acts as a tracer to follow the fate of a molecule within a biological system. symeres.comnih.govEnables the identification and quantification of metabolites.

Overview of Hydroxy Tyrosol-D5 as a Research Probe in Quantitative and Mechanistic Studies

Hydroxytyrosol-D5 is the deuterium-labeled form of hydroxytyrosol. medchemexpress.com As a research probe, it serves primarily as an internal standard for the precise quantification of hydroxytyrosol in various biological and food samples. mdpi.com Its use in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods significantly enhances the accuracy and reliability of measurements.

In quantitative studies, such as determining the concentration of hydroxytyrosol in olive oil or measuring its uptake and metabolism in human subjects, Hydroxytyrosol-D5 is indispensable. mdpi.com For instance, researchers have used deuterated standards to quantify hydroxytyrosol and its metabolites in urine to assess the bioconversion of related compounds. mdpi.com

While its primary role has been in quantitative analysis, the principles of deuterium labeling suggest that Hydroxytyrosol-D5 also holds potential for mechanistic investigations. By comparing the metabolic fate and reaction kinetics of Hydroxytyrosol-D5 with its non-deuterated counterpart, scientists can unravel the intricate details of its antioxidant mechanisms and metabolic pathways. The stability of the deuterium label allows it to act as a reliable tracer, helping to map the journey of hydroxytyrosol through complex biological systems. symeres.comnih.gov

Compound Synonyms Primary Research Application
Hydroxytyrosol3,4-dihydroxyphenylethanol, DOPETSubject of studies on antioxidant, anti-inflammatory, and other biological activities. nih.govmedchemexpress.com
Hydroxytyrosol-D5 DOPET-D5 Internal standard for quantitative analysis of hydroxytyrosol by mass spectrometry. medchemexpress.comscispace.com
Tyrosol2-(4-hydroxyphenyl)-ethanolStudied for its antioxidant and other health-related properties. nih.gov
Oleuropein-A precursor to hydroxytyrosol, studied for its own biological effects. nih.govresearchgate.net

Properties

Appearance

Yellow oil

Synonyms

4-(2-Hydroxyethyl)-1,2-benzenediol-d5;  2-(3,4-Dihydroxyphenyl)ethanol-d5;  2-(3,4-Dihydroxyphenyl)ethyl Alcohol-d5;  3-Hydroxytyrosol-d5;  Homoprotocatechuyl Alcohol-d5;  β-(3,4-Dihydroxyphenyl)ethanol-d5;  3,4-DHPEA-d5

Origin of Product

United States

Advanced Synthetic Strategies and Isotopic Labeling of Hydroxy Tyrosol D5

Chemical Synthesis Methodologies for Deuterated Phenylpropanoids

Chemical synthesis offers precise control over the position and level of deuterium (B1214612) incorporation. The synthesis of deuterated phenylpropanoids, including hydroxytyrosol (B1673988), often involves modifying existing synthetic routes to introduce deuterium at specific positions.

Regioselective Deuteration Techniques for Hydroxytyrosol Precursors

Regioselective deuteration aims to introduce deuterium atoms at defined positions within the molecule. For phenylpropanoids like hydroxytyrosol, this can involve targeting the aromatic ring or the aliphatic side chain. One approach involves hydrogen-deuterium exchange reactions. For instance, a hydrogen-deuterium exchange reaction in an ethanol-d1/Et3N system has been shown to introduce deuterium atoms at the ortho and para positions of phenolic hydroxyl groups in various phenolic compounds, including alkyl cinnamates nih.gov. While this study focused on cinnamic acids, similar principles could potentially be applied to hydroxytyrosol precursors with appropriate functional groups and reaction conditions.

Another method for introducing deuterium into phenolic compounds involves heterogeneous acid-catalyzed H/D exchange using catalysts like Amberlyst 15 or Nafion researchgate.net. This technique can incorporate the label into the aromatic ring of hydroxytyrosol researchgate.net. Alternatively, reduction of (3,4-dihydroxyphenyl)acetic acid with labeled tetrabutylammonium (B224687) boronate can result in deuterium incorporation at the C2 position researchgate.net.

Multi-step Synthetic Routes for Hydroxy Tyrosol-D5 Elaboration

Synthesizing this compound often requires multi-step routes starting from simpler deuterated or non-deuterated precursors, with deuterium introduced at a suitable stage. A general chemical synthesis route for hydroxytyrosol itself involves the reduction of 3,4-dihydroxyphenylacetic acid using reducing agents like lithium aluminum hydride (LiAlH4) in solvents such as tetrahydrofuran (B95107) google.comnih.govnih.gov. While LiAlH4 is a common reducing agent, using a deuterated analog, such as lithium aluminum deuteride (B1239839) (LiAlD4), in a similar reaction could potentially introduce deuterium into the aliphatic side chain of hydroxytyrosol.

Another reported chemical synthesis route for hydroxytyrosol involves starting from catechol researchgate.netmdpi.com. While these reports describe the synthesis of unlabeled hydroxytyrosol, adapting such multi-step procedures to incorporate deuterated reagents at specific steps could lead to the synthesis of this compound. For example, if a step involves the reduction of a carbonyl group or the addition to a double bond in a precursor molecule, using deuterated reducing agents or deuterated solvents could introduce deuterium atoms.

Research on the synthesis of deuterated tyrosol, a related phenolic compound, has demonstrated a three-step process starting from commercially available acetoxystyrene, involving epoxidation, radical opening of the epoxide with a Ti(III)/D2O system, and deacetylation mdpi.com. This highlights the use of D2O as a deuterium source in conjunction with specific catalytic systems for introducing deuterium into the side chain of phenylpropanoids mdpi.com.

Optimization of Deuterium Incorporation Efficiency and Yield

Yield optimization in multi-step syntheses requires careful selection of reaction conditions for each step to minimize side reactions and maximize the conversion of intermediates. The purity of deuterated precursors and reagents is also critical to ensure high isotopic enrichment in the final product. Techniques like NMR spectroscopy are essential for monitoring the degree and position of deuterium incorporation throughout the synthesis researchgate.netunimi.itacs.org.

Biotechnological Approaches to Deuterated Hydroxytyrosol Production

Biotechnological methods offer alternative strategies for producing deuterated compounds, often leveraging the metabolic pathways of microorganisms or the catalytic activity of enzymes.

Metabolic Engineering of Microorganisms for Deuterium-Enriched Biosynthesis

Metabolic engineering involves modifying the biochemical pathways of microorganisms to enhance the production of specific compounds. For producing deuterated hydroxytyrosol, this could involve growing microorganisms in a deuterium-enriched medium and engineering their metabolic pathways to channel deuterated precursors towards hydroxytyrosol biosynthesis.

Studies have focused on metabolically engineering microorganisms like Saccharomyces cerevisiae and Bacillus licheniformis for de novo production of hydroxytyrosol from simple carbon sources like glucose nih.govrsc.org. These engineered strains utilize pathways that convert precursors like tyrosine into hydroxytyrosol nih.gov. By growing these microorganisms in a medium where water (H2O) is replaced partially or entirely with heavy water (D2O), deuterium can be incorporated into the biomass and subsequently into the synthesized hydroxytyrosol. The extent of deuterium labeling would depend on the level of D2O in the medium and the metabolic activity of the organism.

Metabolic engineering strategies employed to enhance hydroxytyrosol production in microorganisms include optimizing precursor supply, eliminating feedback inhibition, blocking competing pathways, and fine-tuning gene expression levels of enzymes involved in the biosynthetic route nih.govrsc.org. Applying these strategies in a deuterium-rich environment could potentially lead to higher yields of deuterated hydroxytyrosol.

Enzymatic Derivatization for Deuterated Analogs

Enzymatic methods can also be used to introduce deuterium into hydroxytyrosol or its precursors, or to synthesize deuterated hydroxytyrosol from deuterated substrates. Enzymes like tyrosinase (polyphenol oxidase) can catalyze the hydroxylation of tyrosol to hydroxytyrosol google.com. If deuterated tyrosol were used as a substrate for this enzymatic reaction, deuterated hydroxytyrosol could be produced.

Protein engineering can be employed to modify the substrate specificity and regioselectivity of enzymes for the synthesis of specific deuterated analogs researchgate.nettechnion.ac.il. For example, engineered toluene (B28343) monooxygenases have been explored for the synthesis of hydroxytyrosol from 2-phenylethanol (B73330) researchgate.nettechnion.ac.il. If deuterated 2-phenylethanol or other deuterated precursors were used with such engineered enzymes, it could lead to the production of this compound with deuterium incorporated at specific positions depending on the enzyme's activity and the substrate used.

Enzymatic cascades, involving multiple enzymes acting in sequence, have also been developed for hydroxytyrosol synthesis from precursors like L-tyrosine mdpi.comx-mol.net. Utilizing deuterated L-tyrosine or other deuterated intermediates in such enzymatic cascades could provide a route to synthesize this compound.

The use of enzymes in non-aqueous or biphasic systems, including those containing deuterated solvents, can also be relevant for the synthesis or derivatization of deuterated phenolic compounds unimi.itmdpi.compreprints.org.

Assessment of Isotopic Purity and Chemical Integrity of this compound

Ensuring the isotopic purity and chemical integrity of this compound is critical for its reliability as an internal standard in quantitative analysis. A combination of spectroscopic and chromatographic techniques is typically employed for this assessment.

Spectroscopic Methodologies for Deuterium Enrichment Verification (e.g., NMR, MS)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for verifying the successful incorporation of deuterium and determining the level of isotopic enrichment in this compound wikipedia.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the positions of deuterium labeling and assess the degree of hydrogen-to-deuterium exchange. Deuterium atoms are NMR-active (²H NMR), but their presence is most commonly observed in ¹H NMR by the disappearance or significant reduction in the intensity of the signals corresponding to the protons that have been replaced by deuterium wikipedia.org. Analysis of the integration ratios of the remaining proton signals relative to known, unlabeled positions can provide quantitative information on the percentage of deuterium incorporation at specific sites wikipedia.org. For this compound, analysis of the aromatic and aliphatic proton regions of the ¹H NMR spectrum would reveal the extent of deuteration at the intended five positions.

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for determining the molecular weight of a compound and verifying isotopic enrichment medchemexpress.comwikipedia.orgwashington.edu. For this compound, MS analysis will show a characteristic molecular ion peak shifted by 5 atomic mass units (Da) compared to unlabeled hydroxytyrosol (C₈H₁₀O₃, molecular weight ~154.16 Da) wmcloud.orgnih.govuni.lu. The theoretical molecular weight of this compound (C₈H₅D₅O₃) is approximately 159.19 Da. High-resolution MS can confirm the exact mass of the deuterated molecule and differentiate it from potential impurities or incompletely labeled species. The isotopic distribution pattern observed in the mass spectrum can also be analyzed to determine the percentage of molecules containing exactly five deuterium atoms (D5) and the presence of other isotopologues (e.g., D0, D1, D2, D3, D4, D6, etc.), thus providing a measure of isotopic purity medchemexpress.com.

Table 1 illustrates the expected mass spectral data for unlabeled hydroxytyrosol and this compound.

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Expected Molecular Ion ([M+H]⁺) (m/z)
HydroxytyrosolC₈H₁₀O₃154.0630~155.07
This compoundC₈H₅D₅O₃159.0944~160.10

Note: Theoretical monoisotopic masses are calculated based on the exact masses of the most abundant isotopes (¹H, ²H, ¹²C, ¹⁶O). Expected molecular ions ([M+H]⁺) are approximate values depending on the ionization method.

Chromatographic Techniques for Purity Profiling

Chromatographic techniques are essential for assessing the chemical purity of this compound, ensuring that the synthesized or obtained material is free from chemical impurities, precursors, or by-products from the synthesis process researchgate.netmdpi.comnih.govresearchgate.netmdpi.com.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the purity profiling of phenolic compounds like hydroxytyrosol mdpi.comnih.govresearchgate.netmdpi.comipb.ptgoogle.comnotulaebotanicae.roresearchgate.net. Reversed-phase HPLC with UV or diode array detection (DAD) is commonly employed mdpi.comnih.govnotulaebotanicae.roresearchgate.netsemanticscholar.org. By using a suitable stationary phase (e.g., C18) and a mobile phase gradient (e.g., mixtures of water with organic solvents like methanol (B129727) or acetonitrile, often acidified), this compound can be separated from related impurities mdpi.comnih.govresearchgate.net. The purity is determined by integrating the peak area corresponding to this compound and comparing it to the total area of all detected peaks in the chromatogram mdpi.com. HPLC coupled with mass spectrometry (HPLC-MS or UPLC-MS) provides even greater selectivity and sensitivity, allowing for the identification and quantification of impurities based on their mass-to-charge ratio and fragmentation patterns researchgate.netnotulaebotanicae.rosemanticscholar.orgscirp.orgucdavis.edu.

Table 2 provides an example of typical HPLC parameters used for the analysis of hydroxytyrosol, which would be similar for this compound.

ParameterTypical Range/Description
Column TypeReversed-phase C18
Mobile PhaseGradient elution (e.g., Water/Methanol/Acetonitrile with acid) mdpi.comnih.govresearchgate.net
DetectionUV/DAD (e.g., 275 nm, 280 nm) mdpi.comnih.govresearchgate.net or MS researchgate.netnotulaebotanicae.rosemanticscholar.orgscirp.orgucdavis.edu
Flow Rate0.5 - 1.0 mL/min mdpi.comresearchgate.net
Injection Volume10 - 20 µL mdpi.comresearchgate.net

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), can also be used for the analysis of hydroxytyrosol and its derivatives, although it may require derivatization to make the compound volatile researchgate.netnih.gov. GC-MS/MS offers high sensitivity and selectivity for purity assessment and the detection of trace impurities nih.gov.

The combination of these spectroscopic and chromatographic techniques provides a comprehensive approach to characterize this compound, ensuring its isotopic enrichment is as specified and its chemical purity meets the requirements for its intended application as a reliable internal standard in quantitative analytical workflows.

Sophisticated Analytical Methodologies Employing Hydroxy Tyrosol D5 As an Internal Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is a widely used technique for the analysis of hydroxytyrosol (B1673988) and its metabolites in biological fluids and food products nih.govclinmedjournals.org. The development and validation of robust LC-MS/MS methods for these compounds often rely on the incorporation of an appropriate internal standard like Hydroxy Tyrosol-D5.

Role of this compound in Mitigating Matrix Effects in Complex Biological Matrices

Complex biological matrices such as plasma, urine, or tissue extracts can contain numerous endogenous compounds that may interfere with the ionization efficiency of the target analyte (hydroxytyrosol) during mass spectrometry analysis. This phenomenon, known as matrix effect, can lead to inaccurate quantification dphen1.comchromatographyonline.com. This compound, being an isotopically labeled analog, behaves similarly to hydroxytyrosol during sample preparation and chromatographic separation but is distinguishable by the mass spectrometer. By adding a known amount of this compound to the sample, any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard proportionally researchgate.netdphen1.com. The ratio of the analyte signal to the internal standard signal remains relatively constant, thereby compensating for matrix effects and improving the accuracy and reproducibility of the analysis researchgate.netdphen1.com.

Optimization of Chromatographic Separation and Ionization Parameters

The optimization of LC-MS/MS methods for hydroxytyrosol and its metabolites involves finding the optimal chromatographic conditions (e.g., column, mobile phase composition, flow rate, temperature) to achieve adequate separation from interfering compounds, including potential isomers or degradation products scirp.orgipb.pt. Ionization parameters in the mass spectrometer (e.g., source temperature, nebulizer gas flow, collision energy) are also optimized to maximize the signal intensity of the target analytes and the internal standard. The presence of this compound throughout the method development process allows for continuous monitoring of method performance and helps in identifying conditions that provide consistent and proportional responses for both the labeled and unlabeled compounds. An isocratic mobile phase has been used to obtain good resolution for hydroxytyrosol and internal standard in a short time scirp.org. The composition was 95% of solvent A (0.1% acetic acid aqueous solution) and 5% of solvent B (acetonitrile), held for 6 minutes with a flow rate of 0.4 mL/min and a column temperature of 30°C scirp.org.

Quantitative Analysis of Hydroxytyrosol and its Metabolites using Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary method for highly accurate quantitative analysis. This technique involves adding a precisely known amount of the isotopically labeled internal standard (this compound) to the sample before any sample processing steps. The mixture is then analyzed by MS, and the ratio of the peak areas (or intensities) of the analyte (hydroxytyrosol) and the internal standard (this compound) is measured researchgate.netnih.govnih.gov. Since the labeled internal standard is chemically identical to the analyte (except for the isotopic substitution), they undergo the same losses or transformations during sample preparation and analysis. The ratio of their signals is therefore independent of sample volume, recovery efficiency, and matrix effects, leading to highly accurate quantification. This approach has been used for assaying hydroxytyrosol and tyrosol in virgin olive oil by LC-MS/MS under MRM conditions nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with Deuterated Standards

While LC-MS/MS is more commonly used for relatively polar compounds like hydroxytyrosol, GC-MS can also be applied, particularly for the analysis of less polar metabolites or after appropriate derivatization dokumen.pub. Deuterated standards, including this compound or its derivatized form, play a similar role in GC-MS as in LC-MS/MS to enhance the reliability of the analysis.

Derivatization Strategies for GC-MS Analysis of Phenylpropanoids

Phenylpropanoids, including hydroxytyrosol, often require derivatization before GC-MS analysis to increase their volatility and thermal stability. Common derivatization strategies involve converting hydroxyl and carboxyl groups into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or acetate (B1210297) esters protocols.io. If GC-MS were to be used for hydroxytyrosol, a derivatization step would likely be necessary. A deuterated internal standard like this compound would also need to be derivatized using the same protocol to ensure similar chromatographic behavior and ionization characteristics as the analyte protocols.io. For example, acetic anhydride (B1165640) has been used to form acetate derivatives for GC-MS analysis of glucose and glycerol (B35011) protocols.io.

Precision and Accuracy Enhancement through Deuterated Internal Standards

In GC-MS analysis, similar to LC-MS/MS, matrix effects and variations in injection volume or instrument performance can impact the precision and accuracy of the results researchgate.net. The use of a deuterated internal standard like this compound helps to compensate for these variations. By normalizing the peak area of the analyte to that of the internal standard, the effects of fluctuations in sample preparation, injection, and detection are minimized, leading to improved precision and accuracy of the quantitative results researchgate.netscience.gov. Studies have shown that using multiple internal standards can further improve accuracy in GC-MS quantitation in complex matrices researchgate.net.

This compound is a deuterium-labeled analog of Hydroxytyrosol, primarily utilized in analytical chemistry as an internal standard. Its isotopic labeling makes it a valuable tool for quantification in various analytical methods, particularly those employing mass spectrometry. glpbio.com The incorporation of stable heavy isotopes like deuterium (B1214612) into a molecule allows it to behave similarly to the native compound during sample processing and analysis, while being distinguishable by mass spectrometry. glpbio.com This property is crucial for accurately quantifying the native analyte by compensating for potential variations and losses that occur during sample preparation and analysis.

Based on the conducted searches, detailed information specifically focusing on the optimization of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and microextraction techniques using this compound as an internal standard for trace analysis was not found. While this compound is recognized as a deuterium-labeled standard for quantitation glpbio.com, specific research findings, data tables, or detailed methodological advancements in sample preparation techniques explicitly centered on the optimization facilitated by the use of this compound were not available within the search results.

Investigative Approaches to Hydroxytyrosol Metabolism and Pharmacokinetics in Experimental Systems Non Human Focus

In Vitro Metabolic Fate Elucidation Using Hydroxy Tyrosol-D5

In vitro studies are fundamental for identifying the specific enzymes and metabolic pathways involved in the biotransformation of Hydroxytyrosol-D5. These controlled environments allow for the isolation and examination of metabolic processes that occur in different organs and tissues.

Hepatic Microsomal and Cytosolic Biotransformation Studies

The liver is a primary site for the metabolism of many compounds, and subcellular fractions like microsomes and cytosol are widely used to study hepatic enzyme activity. evotec.comresearchgate.net Liver microsomes are rich in cytochrome P450 enzymes responsible for Phase I reactions (e.g., oxidation, reduction, hydrolysis), while the cytosol contains Phase II enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases, methyltransferases) that catalyze conjugation reactions. evotec.comresearchgate.net

Incubation of Hydroxytyrosol-D5 with hepatic microsomes and cytosol from non-human species, such as rats, in the presence of essential cofactors (e.g., NADPH for Phase I, UDPGA for glucuronidation, PAPS for sulfation) allows researchers to assess its metabolic stability and identify potential metabolites formed by hepatic enzymes. researchgate.netfrontiersin.orgnih.govnih.gov The disappearance of the parent Hydroxytyrosol-D5 and the appearance of deuterium-labeled metabolites can be monitored using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). frontiersin.orgub.edunih.govcsic.esmdpi.comresearchgate.net

While specific published data on Hydroxytyrosol-D5 in hepatic fractions from the search results were not extensively detailed, studies on unlabeled hydroxytyrosol (B1673988) in human hepatoma HepG2 cells, a hepatic model system, have shown the formation of methylated and glucuronidated metabolites. nih.gov The use of the D5 label would enable more precise quantification and structural confirmation of these and other potential hepatic metabolites in non-human liver fractions.

Intestinal Microbiota-Mediated Metabolism in Simulated Gastrointestinal Models

The unabsorbed fraction of ingested compounds, including hydroxytyrosol, reaches the colon where it can be metabolized by the vast intestinal microbiota. nih.govnih.govresearchgate.netresearchgate.net Simulated gastrointestinal models, such as continuous flow systems mimicking the conditions of the stomach, small intestine, and colon (e.g., the GIDM-colon model or SHIME®), are valuable tools for investigating microbiota-mediated metabolism in vitro. nih.govresearchgate.netprodigest.eu

Introducing Hydroxytyrosol-D5 into these simulated systems allows for the tracking of its transformation by gut bacteria under controlled conditions. nih.govresearchgate.net Samples collected from different compartments and at various time points can be analyzed by LC-MS to identify deuterium-labeled microbial metabolites. nih.govresearchgate.net

Identification and Quantification of Phase I and Phase II Metabolites (e.g., glucuronides, sulfates)

A primary application of Hydroxytyrosol-D5 in in vitro settings is the unequivocal identification and precise quantification of its Phase I and, particularly, Phase II metabolites. frontiersin.orgub.edumdpi.comtesisenred.net Hydroxytyrosol is known to undergo extensive Phase II metabolism, predominantly glucuronidation and sulfation, which are crucial for its detoxification and excretion. nih.govnih.govub.eduresearchgate.net Methylation is also a known metabolic pathway. nih.gov

By incubating Hydroxytyrosol-D5 with relevant enzyme sources (e.g., liver S9 fractions, isolated UGTs or SULTs) and necessary cofactors, researchers can generate deuterium-labeled conjugates. These metabolites, such as Hydroxytyrosol-D5 glucuronides and sulfates, can be identified based on their specific mass-to-charge ratios and fragmentation patterns using advanced mass spectrometry techniques like LC-MS/MS. ub.edunih.govcsic.esmdpi.comresearchgate.net The presence of the D5 label confirms their origin from the administered parent compound.

Quantitative analysis of these labeled metabolites can be performed using validated LC-MS/MS methods, often employing stable isotope-labeled internal standards to ensure accuracy and precision. ub.edunih.govcsic.esmdpi.comresearchgate.net This allows for the determination of the relative contribution of different conjugation pathways and the kinetics of metabolite formation under various in vitro conditions. Studies in rats have indicated that sulfate (B86663) conjugates are more abundant than glucuronide conjugates in plasma following oral administration of hydroxytyrosol. ub.eduresearchgate.net

Pharmacokinetic Profiling in Pre-clinical Animal Models Utilizing this compound

Pre-clinical animal models are indispensable for understanding the complex interplay of absorption, distribution, metabolism, and excretion of Hydroxytyrosol-D5 within a living system. nih.govfrontiersin.orgub.edutesisenred.netnih.gov The use of the deuterium (B1214612) label provides a sensitive and specific means to trace the compound's journey through the body and quantify its presence in various biological matrices. medchemexpress.com

Absorption, Distribution, Excretion Studies with Isotopic Tracers

Administering Hydroxytyrosol-D5 to animal models, such as rats, allows for comprehensive ADME studies. nih.govub.eduresearchgate.netmdpi.comnih.gov Following administration (e.g., oral gavage or intravenous injection), biological samples including blood, urine, feces, and selected tissues are collected at predetermined time points. ub.eduresearchgate.netmdpi.comnih.gov The concentrations of Hydroxytyrosol-D5 and its deuterium-labeled metabolites in these samples are then quantified using highly sensitive LC-MS/MS methods. ub.edunih.govcsic.esmdpi.comresearchgate.net

The deuterium label is crucial for accurately measuring the administered compound and its metabolites without interference from endogenous hydroxytyrosol or its unlabeled counterparts, which may be present in the animal's system. nih.gov Excretion studies provide data on the routes (urinary, fecal) and extent of elimination of the administered dose over time. researchgate.netmdpi.comnih.gov Distribution studies, involving the analysis of tissue samples, reveal the extent to which Hydroxytyrosol-D5 and its metabolites accumulate in different organs and tissues.

Studies on unlabeled hydroxytyrosol in rats have shown its absorption and subsequent excretion primarily in the urine, largely in the form of metabolites. ub.eduresearchgate.netresearchgate.netmdpi.comnih.gov The bioavailability can be influenced by factors such as the food matrix. researchgate.netmdpi.com The use of Hydroxytyrosol-D5 allows for more precise determination of pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and half-life for both the parent compound and its individual labeled metabolites. ub.eduresearchgate.net

Elucidation of Metabolic Pathways and Rate-Limiting Steps

The application of Hydroxytyrosol-D5 in animal models significantly aids in the comprehensive elucidation of in vivo metabolic pathways. By identifying and quantifying the spectrum of deuterium-labeled metabolites present in biological samples, researchers can construct detailed metabolic maps. ub.edunih.govcsic.esmdpi.comresearchgate.netresearchgate.net The position of the deuterium label within the identified metabolites can provide direct evidence for the specific enzymatic reactions involved in their formation.

Data Tables

Based on the investigative approaches described and findings from studies on hydroxytyrosol, the following hypothetical data tables illustrate the type of quantitative data that would be generated using Hydroxytyrosol-D5 in non-human experimental systems.

Table 1: Hypothetical In Vitro Formation of Hydroxytyrosol-D5 Conjugates in Rat Liver Fractions

Enzyme SourceSubstrateCofactors PresentLabeled Metabolite FormedRate of Formation (Hypothetical pmol/min/mg protein)
Rat Liver MicrosomesHydroxytyrosol-D5NADPHMinor Phase I products-D5< 5
Rat Liver CytosolHydroxytyrosol-D5UDPGAHydroxytyrosol-D5 Glucuronide50 - 100
Rat Liver CytosolHydroxytyrosol-D5PAPSHydroxytyrosol-D5 Sulfate80 - 150
Rat Liver S9 FractionHydroxytyrosol-D5NADPH, UDPGA, PAPSHydroxytyrosol-D5 Glucuronide40 - 90
Hydroxytyrosol-D5 Sulfate70 - 140

Table 2: Hypothetical Cumulative Excretion of Hydroxytyrosol-D5 and Metabolites in Rat Urine (0-24 hours)

CompoundRoute of ExcretionPercentage of Administered Dose (Hypothetical %)
Hydroxytyrosol-D5 (Free)Urine< 2%
Hydroxytyrosol-D5 GlucuronideUrine30 - 50%
Hydroxytyrosol-D5 SulfateUrine40 - 60%
Other Labeled MetabolitesUrine< 10%
Total Labeled ExcretedUrine> 80%

Table 3: Hypothetical Pharmacokinetic Parameters of Hydroxytyrosol-D5 and Major Metabolites in Rat Plasma (Oral Administration)

CompoundCmax (Hypothetical µg/L)Tmax (Hypothetical h)AUC0-last (Hypothetical µg*h/L)Half-life (Hypothetical h)
Hydroxytyrosol-D550 - 1500.5 - 1.5100 - 3001.5 - 2.5
Hydroxytyrosol-D5 Glucuronide200 - 4001.0 - 2.0800 - 15002.0 - 3.5
Hydroxytyrosol-D5 Sulfate300 - 6001.0 - 2.01200 - 20002.0 - 3.5

Note: The data presented in these tables are hypothetical and intended for illustrative purposes only, based on general knowledge of hydroxytyrosol metabolism and pharmacokinetics in non-human systems. Actual experimental data using Hydroxytyrosol-D5 would provide precise values.

Comparative Pharmacokinetics of Hydroxytyrosol and its Deuterated Analog

Studies investigating the pharmacokinetics of hydroxytyrosol in non-human models, such as rats, have shown rapid and extensive uptake of the molecule by organs and tissues, with a notable preferential renal uptake. researchgate.netnih.gov Following intravenous administration of 14C-labeled hydroxytyrosol in rats, approximately 90% of the administered radioactivity was excreted in urine within 5 hours, while about 5% was detected in feces and gastrointestinal content. researchgate.netnih.gov

While specific comparative pharmacokinetic data for hydroxytyrosol-D5 (a deuterated analog) alongside non-deuterated hydroxytyrosol in experimental systems were not extensively detailed in the search results, deuterated compounds are commonly used in pharmacokinetic studies as internal standards or tracers. medchemexpress.com Deuteration can subtly alter pharmacokinetic properties due to the kinetic isotope effect, which affects bond vibration and can influence enzymatic reactions involved in metabolism. Studying the comparative pharmacokinetics of hydroxytyrosol and its deuterated analog like hydroxytyrosol-D5 would typically involve administering both compounds simultaneously or in separate experiments to the same experimental model and measuring their concentrations in biological matrices (e.g., plasma, urine, tissues) over time using sensitive analytical techniques like LC-MS/MS. acs.orgbiorxiv.org This approach allows for the assessment of potential differences in absorption, distribution, metabolism, and excretion rates between the two forms, providing insights into metabolic pathways and improving the accuracy of quantification.

Biotransformation Pathways of Related Phenolic Compounds (e.g., Tyrosol to Hydroxytyrosol Conversion)

The biotransformation of phenolic compounds, including the conversion of tyrosol (TYR) to hydroxytyrosol (HT), is a key aspect of their metabolic processing in biological systems. While hydroxytyrosol is present in olives and olive oil, tyrosol is also found in these sources and can be converted endogenously to hydroxytyrosol. nih.govmdpi.com This conversion is significant because hydroxytyrosol generally exhibits higher antioxidant capacity than tyrosol due to the presence of an extra catechol group. nih.govscispace.com

Studies in experimental systems have explored this conversion. For instance, research using human liver microsomes has indicated that cytochrome P450 enzymes can catalyze the conversion of tyrosol into hydroxytyrosol. researchgate.net Microbial biotransformation has also been investigated as a method for converting tyrosol to hydroxytyrosol. Certain bacterial strains, such as Halomonas sp. strain HTB24 and Serratia marcescens, have demonstrated the ability to hydroxylate tyrosol into hydroxytyrosol. mdpi.comoup.com

Enzymatic Systems Involved in Hydroxylation and Conjugation

The metabolism of hydroxytyrosol and related phenolic compounds involves a variety of enzymatic systems. Phase I metabolism primarily involves enzymes that introduce or modify functional groups, such as hydroxylation. wikipedia.org As mentioned, cytochrome P450 enzymes have been implicated in the conversion of tyrosol to hydroxytyrosol through hydroxylation. researchgate.net

Phase II metabolism involves conjugation reactions, which increase the water solubility of compounds, facilitating their excretion. wikipedia.orgmdpi.com Major Phase II reactions for phenolic compounds include glucuronidation, sulfation, and methylation. mdpi.comnih.gov Enzymes involved in these processes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT). nih.govresearchgate.net In rats, a significant fraction of total radioactivity after hydroxytyrosol administration was associated with sulfo-conjugated forms, which were major urinary excretion products. researchgate.netnih.gov Studies in HepG2 cells, a human liver model, detected methylated and glucuronidated forms of hydroxytyrosol. researchgate.net While tyrosol can undergo glucuronidation and sulfation, it is not a substrate for COMT due to the lack of an ortho-diphenolic structure. researchgate.netnih.gov

Other enzymatic activities identified in the biosynthesis pathways of hydroxytyrosol from precursors like tyrosine include polyphenol oxidase (PPO), DOPA decarboxylase (DDC), copper amine oxidase (CuAO), and aldehyde dehydrogenase (ALDH). mdpi.com These enzymes are involved in pathways that convert tyrosine to L-DOPA and then dopamine (B1211576), or tyrosine to tyramine (B21549), ultimately leading to hydroxytyrosol formation. mdpi.com

Isotopic Tracing for Pathway Flux Determination

Isotopic tracing is a powerful technique used to investigate metabolic pathways and determine pathway flux. By using compounds labeled with stable isotopes (such as deuterium or carbon-13) or radioactive isotopes (such as carbon-14), researchers can track the fate of the labeled atoms through various metabolic transformations. researchgate.netnih.govasm.org

In the context of hydroxytyrosol and tyrosol metabolism, isotopic tracing can be used to:

Confirm the conversion of tyrosol to hydroxytyrosol in experimental systems by administering labeled tyrosol and detecting labeled hydroxytyrosol and its downstream metabolites.

Quantify the rate of this conversion under different experimental conditions.

Elucidate the specific enzymatic steps involved by examining the incorporation of isotopes into intermediate metabolites.

For example, studies using 14C-labeled hydroxytyrosol in rats have been instrumental in tracking its absorption, distribution, metabolism, and excretion, providing quantitative data on its pharmacokinetic profile and identifying major metabolic products. researchgate.netnih.gov While specific examples of isotopic tracing for determining the flux of the tyrosol to hydroxytyrosol conversion pathway in non-human systems were not prominently detailed in the search results, the principle of using labeled precursors to follow metabolic flow is well-established and applicable to this biotransformation. asm.org

Elucidation of Hydroxytyrosol Biosynthetic Pathways Through Isotopic Tracing

Investigating Natural Biosynthesis in Olea Europaea (Olive Plant)

The biosynthesis of hydroxytyrosol (B1673988) in the olive plant is intricately linked to the metabolism of secoiridoids, particularly oleuropein, which serves as a major precursor. Elucidating this pathway has involved extensive research using various analytical techniques, with isotopic tracing playing a key role in confirming proposed steps and identifying the fate of precursor molecules.

Tracing Precursor Incorporation into Hydroxytyrosol via Labeled Substrates

Studies utilizing stable isotope-labeled precursors have been instrumental in deciphering the natural biosynthetic route to hydroxytyrosol in Olea europaea. For instance, feeding experiments with labeled tyrosine or L-DOPA (L-3,4-dihydroxyphenylalanine) in olive cell cultures have demonstrated their incorporation into the hydroxytyrosol moiety of compounds like acteoside. wikipedia.orgflybase.org This indicates that tyrosine and L-DOPA serve as primary building blocks for the phenolic ring structure of hydroxytyrosol in olives. The use of labeled DOPA, for example, has allowed researchers to observe its conversion into dopamine (B1211576) in olive cell cultures, supporting proposed early steps in the pathway. nih.gov While specific studies detailing the use of Hydroxytyrosol-D5 as a direct tracer in olive biosynthesis were not found, the application of tritium-labeled hydroxytyrosol has been explored for bioavailability and metabolism studies, highlighting the broader utility of labeled compounds in understanding the fate of this molecule within biological systems. mpg.defishersci.com

Identification of Key Enzymatic Steps and Intermediates

Isotopic tracing experiments, coupled with enzymatic assays and genetic studies, have helped to identify the key enzymatic steps and intermediates involved in hydroxytyrosol biosynthesis in olives. The pathway is understood to originate primarily from the amino acid tyrosine. flybase.orgnih.govwikipedia.org Two main proposed routes from tyrosine have been identified: one involving L-DOPA and dopamine, and another proceeding via tyramine (B21549) and tyrosol. wikipedia.org

Key enzymes implicated in these pathways include:

Tyrosine Decarboxylase (TDC): Catalyzes the conversion of tyrosine to tyramine and L-DOPA to dopamine. flybase.orgnih.govwikipedia.org

Polyphenol Oxidase (PPO): Can convert tyrosine to L-DOPA and tyrosol to hydroxytyrosol. flybase.orgwikipedia.org

Copper Amine Oxidase (CuAO) / Monoamine Oxidase (MAO): Involved in the conversion of tyramine to 4-hydroxyphenylacetaldehyde (4-HPA) and dopamine to 3,4-dihydroxyphenylacetaldehyde (B32087) (3,4-DHPA). nih.govwikipedia.orgwikipedia.org

Aldehyde Dehydrogenase (ALDH): Catalyzes the conversion of 3,4-DHPA to hydroxytyrosol and 4-HPA to tyrosol. flybase.orgwikipedia.org

Aromatic Aldehyde Synthase (AAS): An enzyme identified in olive that catalyzes the conversion of DOPA into 3,4-dihydroxyphenylacetaldehyde (3,4-DHPA) in a single step. nih.govwikipedia.orgfishersci.ca

Phenylacetaldehyde Reductase (PAR): Involved in the reduction of 3,4-DHPA to hydroxytyrosol. nih.govwikipedia.org

These enzymatic transformations involve several intermediates, including tyramine, dopamine, 4-HPA, 3,4-DHPA, and tyrosol, leading ultimately to the formation of hydroxytyrosol, often found esterified within secoiridoids like oleuropein. flybase.orgnih.govwikipedia.orgwikipedia.org

Microbial and Biotechnological Biosynthesis Pathway Research

Beyond the olive plant, microbial systems and biotechnological approaches have gained significant attention for sustainable hydroxytyrosol production. Isotopic tracing techniques are equally valuable in these systems for understanding existing pathways and engineering new ones.

Application of Deuterated Precursors in Fermentation Studies

Isotopic labeling analysis, including the use of precursors labeled with isotopes like ¹³C or ¹⁵N, has been applied to investigate hydroxytyrosol biosynthesis in microorganisms such as Saccharomyces cerevisiae. wikipedia.orgalfa-chemistry.com These studies have revealed that yeasts can synthesize hydroxytyrosol from precursors like tyrosine, with contributions from different metabolic routes, including the Ehrlich pathway. wikipedia.orgalfa-chemistry.com The use of [U-¹³C]-glucose in fermentation studies has helped to understand how central carbon metabolism contributes to the formation of aromatic higher alcohols, such as tyrosol, a precursor to hydroxytyrosol. guidetopharmacology.org While specific research on using Hydroxytyrosol-D5 as a precursor in microbial fermentation for pathway elucidation was not extensively found in the search results, the principle of using deuterated or other isotopically labeled precursors is a standard approach in microbial metabolic studies to trace the flow of atoms and identify biosynthetic routes. Deuterated solvents are also commonly used in the NMR analysis of compounds like hydroxytyrosol and its derivatives isolated from fermentation broths, which is a crucial analytical step in these studies. dsmz.debmrb.iofishersci.ca

Engineering of Metabolic Pathways for Enhanced Hydroxytyrosol Production

Metabolic engineering strategies in various microorganisms, including S. cerevisiae, Escherichia coli, and Bacillus licheniformis, have been developed to enhance hydroxytyrosol production. wikipedia.orgguidetopharmacology.orgwikidata.orgfishersci.caottokemi.comnih.gov These strategies often involve introducing or overexpressing genes encoding key enzymes from the natural plant pathway or identifying novel enzymatic activities in microbial hosts. Approaches include engineering ketoacid decarboxylases, boosting the supply of precursor molecules like phosphoenolpyruvate (B93156) (PEP), alleviating feedback inhibition on biosynthetic enzymes, and blocking competing metabolic pathways that divert carbon flux away from hydroxytyrosol synthesis. guidetopharmacology.orgwikidata.org Modulating glucose transport and fine-tuning the expression levels of pathway genes are also employed to optimize production. wikidata.org

Assessment of Carbon Flux and Pathway Efficiency with Isotopic Labels

Isotopic labeling, particularly ¹³C-based metabolic flux analysis (MFA), is a critical tool for quantitatively assessing carbon flux distribution and evaluating the efficiency of engineered metabolic pathways in microorganisms. thegoodscentscompany.comfishersci.ca By feeding cells with substrates labeled at specific carbon positions (e.g., [U-¹³C]-glucose), the distribution of the isotopic label in downstream metabolites can be measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). thegoodscentscompany.com This labeling pattern data is then used in computational models to calculate the rates of reactions (fluxes) throughout the metabolic network. thegoodscentscompany.comfishersci.ca MFA provides an unambiguous description of how carbon flows through the engineered pathway, allowing researchers to identify bottlenecks, confirm the activity of introduced enzymes, and quantify the impact of genetic modifications on hydroxytyrosol yield and productivity. thegoodscentscompany.com The application of isotopic MFA is considered highly valuable for gaining a clearer understanding of metabolic dynamics in microbial systems engineered for chemical synthesis, including hydroxytyrosol production. fishersci.ca

Mechanistic Studies of Hydroxytyrosol in Experimental Models in Vitro and Animal Studies Employing Isotopic Labeling

Cellular and Subcellular Localization of Hydroxytyrosol (B1673988) and its Metabolites

Understanding where hydroxytyrosol and its metabolites accumulate within cells and specific organs is crucial for elucidating their mechanisms of action. Isotopic labeling facilitates precise tracking and quantification of these compounds in complex biological matrices.

Intracellular Distribution Profiling using Labeled Hydroxytyrosol

Studies employing labeled hydroxytyrosol can provide detailed profiles of its distribution within cells and their organelles. While specific studies detailing the intracellular distribution profiling using labeled hydroxytyrosol were not extensively found in the search results, the principle of using labeled compounds for such investigations is well-established in pharmacokinetic and cellular uptake studies. The variations in the number, structure, function, and intracellular distribution of mitochondria, for example, have been correlated with hydroxytyrosol studies, suggesting an interest in its cellular targets unibs.it. The ability of hydroxytyrosol to cross biological barriers and potentially accumulate within cells is implied by its observed effects and detection in various tissues and biofluids researchgate.netresearchgate.net.

Organ-Specific Accumulation and Elimination in Animal Models

Isotopically labeled hydroxytyrosol is a powerful tool for studying the organ-specific accumulation and elimination kinetics in animal models. Studies using radioactive hydroxytyrosol (e.g., 14C-labeled) in rats have shown a rapid distribution after intravenous administration, with a short half-life in the blood (1-2 minutes). The majority of the administered radioactivity was found to accumulate in the kidneys within just 5 minutes post-injection researchgate.net. Significant uptake by other organs and tissues, including the liver, lungs, skeletal muscle, and heart, has also been observed researchgate.net.

Elimination primarily occurs via urine, with approximately 90% of the administered radioactivity excreted within 5 hours after injection in rats. A smaller percentage, about 5%, is detectable in feces and gastrointestinal content researchgate.net. The bioavailability and distribution of hydroxytyrosol can be influenced by the food matrix in which it is consumed, a phenomenon that has been explored using labeled compounds csic.esnih.gov. This highlights the utility of isotopic labeling in understanding how different delivery methods impact the absorption and subsequent distribution of hydroxytyrosol to various organs.

Molecular Interactions and Signaling Pathway Modulation in Cell-Based Assays

Isotopic labeling can indirectly support the investigation of molecular interactions and signaling pathway modulation by providing accurate quantification of the compound present in cell-based assays. While the labeling itself might not directly reveal the interaction, it ensures precise knowledge of the ligand concentration, which is critical for interpreting the observed molecular effects.

Impact on Enzyme Activities and Protein Expression

Hydroxytyrosol has been shown to influence the activity and expression of various enzymes and proteins involved in cellular defense and signaling. Studies, often conducted using cell-based assays, have indicated that hydroxytyrosol can increase the expression and activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) mdpi.comnih.gov. It can also modulate the levels of oxidation products like malondialdehyde (MDA) and the content of reduced glutathione (GSH) mdpi.comnih.gov. The mechanism may involve the modulation of pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for inducing antioxidant enzyme synthesis mdpi.com.

Western blotting is a common technique used in these studies to confirm changes in protein expression levels following hydroxytyrosol treatment nih.gov. While isotopic labeling isn't typically used in the Western blotting process itself, it can be employed in parallel experiments to accurately determine the intracellular concentration of hydroxytyrosol reaching the target proteins, aiding in dose-response analysis and mechanistic interpretation.

Receptor Binding and Ligand-Target Interactions

Investigating the direct binding of hydroxytyrosol to specific receptors or its interaction with other molecular targets is an area where labeled compounds can be particularly useful. Although specific examples of labeled hydroxytyrosol being used in receptor binding assays were not prominently featured in the search results, isotopically labeled ligands are standard tools in pharmacology for determining binding affinity and receptor occupancy. Hydroxytyrosol has been suggested to act as a potential multitarget ligand researchgate.net. Studies have explored its interaction with various pathways and proteins, including those involved in neuroprotection and anti-inflammatory responses researchgate.netresearchgate.netmdpi.comalexotech.com. The use of labeled hydroxytyrosol could provide quantitative data on its binding kinetics and specificity to potential protein targets.

Advanced In Vivo Mechanistic Investigations in Animal Models

Animal models are indispensable for studying the complex interplay between hydroxytyrosol and biological systems in a living context. These models allow researchers to investigate the systemic effects of hydroxytyrosol, its bioavailability, and the mechanisms by which it influences various physiological processes. To accurately interpret the findings from such in vivo studies, it is essential to understand how hydroxytyrosol is handled by the organism. Studies utilizing isotopically labeled hydroxytyrosol, such as those employing 14C-labeled or tritium-labeled variants, have been instrumental in elucidating the ADME profile of hydroxytyrosol in animals like rats. uni.luwikipedia.orgglpbio.comchemspider.comumk.pl These investigations reveal that hydroxytyrosol is generally well-absorbed, rapidly metabolized, and primarily excreted in conjugated forms. wikipedia.org The use of labeled compounds allows for sensitive detection and quantification of the parent compound and its metabolites in various tissues and biological fluids, providing critical data on exposure levels in target organs where mechanistic effects are being studied. glpbio.comumk.plnih.gov Hydroxytyrosol-D5, a deuterium-labeled analog, serves a similar purpose, acting as a stable isotope tracer to track the pharmacokinetics and metabolic fate of hydroxytyrosol without altering its chemical properties significantly. brill.com This information on where and in what form hydroxytyrosol is present in the body is fundamental to understanding the relevance of in vivo mechanistic findings.

Gene Expression and Proteomic Profiling in Response to Hydroxytyrosol

In vivo studies have explored the impact of hydroxytyrosol on gene expression and proteomic profiles in various animal tissues, revealing its ability to modulate the expression of genes and proteins involved in processes such as antioxidant defense, inflammation, and metabolism. For example, research has indicated that hydroxytyrosol can influence the expression of genes related to adipogenesis in animal models. Studies have also shown that hydroxytyrosol supplementation can modulate the expression of microRNAs (miRNAs) in rodents, which in turn can affect the expression of target genes involved in various biological processes. Furthermore, changes in the proteomic profile in tissues like the heart and aorta have been observed following dietary intake of hydroxytyrosol.

While these studies demonstrate the downstream effects of hydroxytyrosol on gene and protein expression, the use of isotopically labeled hydroxytyrosol, including Hydroxytyrosol-D5, can provide valuable context. By tracking the distribution of labeled hydroxytyrosol to specific tissues, researchers can correlate the presence and concentration of the compound (or its active metabolites) with the observed changes in gene and protein expression. This helps to confirm that the measured molecular alterations are indeed a direct or indirect consequence of hydroxytyrosol exposure in those tissues.

Elucidating Cellular Stress Response Pathways (e.g., NRF2 activation)

A significant area of mechanistic research focuses on hydroxytyrosol's role in activating cellular stress response pathways, particularly the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. In animal models, hydroxytyrosol has been shown to activate NRF2, leading to the upregulation of downstream antioxidant and detoxifying enzymes like heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and others. brill.com This activation is considered a key mechanism by which hydroxytyrosol exerts its protective effects against oxidative stress and inflammation. Studies in mice have demonstrated a dose-dependent increase in NRF2 expression and nuclear translocation in liver tissue following hydroxytyrosol supplementation.

Isotopically labeled hydroxytyrosol, such as Hydroxytyrosol-D5, can be utilized in these studies to track the compound's distribution to tissues and cells where NRF2 activation is being investigated. Understanding the concentration of hydroxytyrosol (or its metabolites) that reaches these specific cellular compartments is crucial for establishing a clear link between exposure and the activation of the NRF2 pathway. This approach helps to validate that the observed NRF2 response is a direct result of hydroxytyrosol reaching the target cells at sufficient concentrations.

Modulation of Mitochondrial Function and Bioenergetics

Research in animal models has also highlighted the positive effects of hydroxytyrosol on mitochondrial function and cellular bioenergetics. Hydroxytyrosol has been shown to improve mitochondrial health, reduce oxidative damage to mitochondria, and enhance the activity of mitochondrial respiratory chain complexes. Studies in diabetic mice, for instance, demonstrated that hydroxytyrosol administration elevated the expression and activity of mitochondrial complexes in the brain, suggesting a neuroprotective effect linked to improved mitochondrial function. Hydroxytyrosol has also been found to promote mitochondrial biogenesis and function in adipocytes and other cell types, potentially through pathways involving AMPK and PGC-1α.

The application of isotopically labeled hydroxytyrosol, including Hydroxytyrosol-D5, can contribute to these studies by allowing researchers to track the distribution of hydroxytyrosol to mitochondria-rich tissues and even potentially within mitochondria themselves. Determining the intracellular localization and concentration of hydroxytyrosol provides critical data for understanding how it interacts with mitochondrial components and influences their function. This level of detail, facilitated by isotopic labeling, strengthens the evidence linking hydroxytyrosol exposure to the observed improvements in mitochondrial health and bioenergetics in vivo.

Mechanistic AreaKey Findings in Animal ModelsRelevance of Isotopic Labeling (e.g., Hydroxytyrosol-D5)
Gene Expression & ProteomicsModulates genes related to adipogenesis; influences miRNA expression; alters proteomic profiles in heart and aorta.Helps correlate tissue exposure levels of hydroxytyrosol (or metabolites) with observed changes in gene/protein expression.
Cellular Stress (NRF2)Activates NRF2 pathway; upregulates antioxidant enzymes (HO-1, NQO1); protects against oxidative stress. brill.comTracks distribution to cells/tissues where NRF2 activation occurs, linking exposure to the stress response.
Mitochondrial FunctionImproves mitochondrial health; reduces oxidative damage; enhances respiratory complex activity; promotes biogenesis.Aids in determining distribution to mitochondria-rich tissues and potential intracellular/mitochondrial localization, supporting functional observations.

Future Directions and Methodological Innovations in Deuterated Hydroxytyrosol Research

Development of Novel Deuteration Strategies for Complex Phenylpropanoid Analogs

Phenylpropanoids, including hydroxytyrosol (B1673988), possess complex structures with multiple sites susceptible to deuteration. Developing novel and efficient strategies for site-specific or uniformly labeling these molecules with deuterium (B1214612) is crucial for advancing research. While general methods for incorporating stable isotopes into drug molecules exist, largely for quantitative tracing during drug development, the specific challenges posed by complex phenylpropanoid structures require tailored approaches medchemexpress.commedchemexpress.com.

Current research indicates that stable heavy isotopes like deuterium have been incorporated into various compounds as tracers for quantitation medchemexpress.commedchemexpress.commedchemexpress.com. For phenylpropanoids, this involves strategies that allow for the controlled exchange or incorporation of deuterium atoms at desired positions on the aromatic ring or the aliphatic chain. Future efforts will likely focus on enzymatic or catalytic methods that offer higher regioselectivity and yield compared to traditional chemical synthesis routes benthamdirect.comresearchgate.net. For instance, exploring metal-catalyzed regioselective H/D exchange could be an efficient and flexible tool for producing stable isotope-labeled compounds for quantitative metabolomics sciencesconf.org.

The development of such strategies will facilitate the synthesis of specifically labeled hydroxytyrosol analogs, such as Hydroxy Tyrosol-D5, with high isotopic purity, which is essential for accurate quantitative analysis and mechanistic studies.

Integration of this compound into Multi-Omics Approaches (e.g., Metabolomics, Fluxomics)

The integration of this compound into multi-omics approaches, such as metabolomics and fluxomics, represents a significant future direction. Stable isotope labeling, including deuteration, is a powerful technique for identifying drug metabolites and understanding metabolic pathways medchemexpress.comscience.gov.

In metabolomics, this compound can be used as an internal standard for accurate quantification of endogenous hydroxytyrosol and its metabolites in complex biological matrices like plasma, urine, or tissue extracts researchgate.netresearchgate.netjuntadeandalucia.es. Stable isotope dilution analysis coupled with mass spectrometry (MS) is considered a highly effective way to mitigate matrix effects and improve the accuracy of quantitative measurements researchgate.netnih.govscience.gov. Studies have already demonstrated the utility of deuterated standards, such as hydroxytyrosol-d2, in the analysis of phenols in olive oil by tandem mass spectrometry and isotope dilution researchgate.net.

For fluxomics studies, which aim to understand metabolic fluxes within biological systems, stable isotope tracing with labeled compounds is essential science.govscience.govresearchgate.net. While ¹³C isotopes are commonly used for carbon flux analysis, deuterium labeling in this compound can provide insights into hydrogen transfer reactions and the metabolic fate of the molecule's hydrogen atoms. This can help elucidate the pathways involved in hydroxytyrosol metabolism, conjugation, and degradation within cells and tissues. The correction for natural abundance in isotope-based fluxomics and quantitative metabolomics is essential for correct data interpretation science.govscience.gov.

Future research will involve designing experiments that utilize this compound as a tracer to map its metabolic network, identify novel metabolites, and quantify metabolic fluxes under different physiological or pathological conditions. This requires advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), capable of distinguishing and quantifying the labeled and unlabeled species science.govresearchgate.net.

Advancements in Micro-Dosing and Micro-Sampling Techniques for Pharmacokinetic Studies

Advancements in micro-dosing and micro-sampling techniques, coupled with the use of labeled compounds like this compound, are set to revolutionize pharmacokinetic studies of hydroxytyrosol. Micro-dosing involves administering a very low, sub-pharmacological dose of a compound, often labeled with an isotope, to study its pharmacokinetics in humans with minimal risk science.gov. Micro-sampling techniques, such as dried blood spot (DBS) sampling, allow for the collection of very small volumes of biological fluid, making studies less invasive and more feasible, especially in vulnerable populations or for frequent sampling science.govmsacl.org.

Deuterated hydroxytyrosol, including this compound, is an ideal tool for these techniques. Its use as a tracer allows for sensitive detection and quantification even at the low concentrations resulting from micro-dosing medchemexpress.commedchemexpress.comglpbio.com. Stable isotope-labeled compounds are widely used as internal standards in mass spectrometry-based bioanalysis, which is the method of choice for quantifying analytes in micro-samples researchgate.netjuntadeandalucia.esscience.gov.

Future research will focus on validating and standardizing micro-dosing and micro-sampling protocols for this compound. This includes developing highly sensitive and specific analytical methods, such as UPLC-MS/MS, capable of accurately quantifying the labeled compound and its metabolites in small-volume samples juntadeandalucia.esscience.gov. These advancements will enable more efficient and ethical pharmacokinetic studies, providing crucial data on absorption, distribution, metabolism, and excretion (ADME) of hydroxytyrosol.

Exploration of Deuterium Kinetic Isotope Effects in Biological Systems

The exploration of deuterium kinetic isotope effects (KIEs) in biological systems is a fundamental area of research that can be significantly advanced by using specifically deuterated compounds like this compound. KIEs occur when the substitution of an atom by its isotope affects the rate of a chemical reaction nih.gov. Deuterium substitution can slow down reactions where the breaking of a C-H or O-H bond is the rate-limiting step.

In the context of hydroxytyrosol, studying deuterium KIEs can provide valuable insights into the mechanisms of enzymatic transformations, antioxidant reactions, and metabolic conversions. For instance, if a metabolic enzyme catalyzes a reaction involving the cleavage of a C-H bond on the phenethyl alcohol side chain or an O-H bond on the catechol moiety of hydroxytyrosol, substituting these hydrogen atoms with deuterium (as in this compound) can reveal whether that bond cleavage is rate-determining nih.govnih.gov.

Research has already demonstrated large kinetic isotope effects in the reactions of hydroxytyrosol, indicating the involvement of hydrogen tunneling in certain processes, such as reactions with radicals nih.gov. Future studies utilizing this compound can delve deeper into the specific enzymatic pathways involved in its metabolism, such as conjugation by glucuronosyltransferases or sulfotransferases, or oxidation by cytochrome P450 enzymes. By comparing the reaction rates of this compound with unlabeled hydroxytyrosol, researchers can identify the steps involving C-H or O-H bond cleavage and gain a better understanding of the catalytic mechanisms.

This requires synthesizing this compound with deuterium specifically placed at positions hypothesized to be involved in key reaction steps. Analyzing the reaction products and rates using sensitive analytical techniques will be crucial for determining the magnitude of the KIEs.

Standardization of Analytical Protocols for International Research Collaboration

Standardization of analytical protocols for the determination of deuterated hydroxytyrosol and its metabolites is essential to facilitate international research collaboration and ensure the comparability and reproducibility of results across different laboratories. As the use of this compound in pharmacokinetic, metabolic, and mechanistic studies increases, the need for robust and harmonized analytical methods becomes critical.

Current analytical methods for hydroxytyrosol and related phenolic compounds often involve techniques like liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) researchgate.netresearchgate.netjuntadeandalucia.esnih.govacs.org. The use of deuterated internal standards, such as this compound, is a key aspect of these methods for accurate quantification using stable isotope dilution analysis researchgate.netresearchgate.netnih.gov.

Standardization efforts should focus on developing and validating protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound and its expected deuterated metabolites in various biological matrices. This includes defining criteria for method sensitivity, specificity, accuracy, precision, and stability juntadeandalucia.esnih.gov. Establishing common reporting standards for data acquisition, processing, and interpretation is also crucial science.gov.

International collaborations and organizations can play a vital role in developing and disseminating these standardized protocols through inter-laboratory studies, guidelines, and reference materials. This will not only improve the quality and reliability of research data but also accelerate the translation of findings from basic research to potential applications.

Q & A

Q. What is the role of Hydroxy Tyrosol-D5 as an internal standard in quantitative analysis?

this compound, a deuterated isotopologue of hydroxytyrosol, is primarily used as an internal standard in LC-MS/MS to correct for matrix effects and ionization variability. Methodologically, researchers should validate its stability under experimental conditions (e.g., pH, temperature) and confirm no co-elution with endogenous metabolites. Calibration curves must include a minimum of six points with R² > 0.99, and recovery rates should exceed 85% .

Q. How is this compound synthesized, and what purity thresholds are critical for research applications?

Synthesis involves deuterium exchange at specific positions (e.g., hydroxyl or methyl groups) via catalytic deuteration or isotopic labeling. Purity ≥ 98% (confirmed by HPLC-UV at 280 nm) is essential to avoid interference in assays. Researchers should verify isotopic enrichment (> 99% D) via high-resolution mass spectrometry (HRMS) and report batch-specific certificates of analysis (CoA) .

Q. What analytical techniques are optimal for characterizing this compound?

  • Structural confirmation : NMR (¹H, ¹³C) to identify deuterium positions and assess isotopic integrity.
  • Quantification : LC-MS/MS with ESI+ ionization, using MRM transitions specific to deuterated ions (e.g., m/z 155 → 123 for this compound).
  • Purity assessment : HPLC with photodiode array detection (PDA) and a C18 column (5 µm, 150 mm × 4.6 mm), isocratic elution with 0.1% formic acid in acetonitrile/water (30:70) .

Advanced Research Questions

Q. How do researchers address isotopic interference when using this compound in complex biological matrices?

Isotopic interference arises from natural abundance deuterium in endogenous compounds. Mitigation strategies include:

  • Chromatographic separation : Optimize gradient elution to resolve this compound from its non-deuterated counterpart.
  • High-resolution MS : Use Q-TOF or Orbitrap systems with mass accuracy < 5 ppm to distinguish isotopic clusters.
  • Matrix-matched calibration : Prepare standards in analyte-free biological fluids (e.g., plasma, urine) to account for ion suppression/enhancement .

Q. What experimental designs are recommended for studying this compound’s stability under varying storage conditions?

Conduct accelerated stability studies using a factorial design:

  • Variables : Temperature (4°C, -20°C, -80°C), pH (2.0, 7.4, 9.0), and light exposure.
  • Outcome metrics : Degradation kinetics (first-order rate constants) and half-life (t½).
  • Analytical validation : Compare peak area ratios (analyte/internal standard) across conditions using ANOVA (p < 0.05 indicates significant degradation) .

Q. How should contradictory data on this compound’s pharmacokinetic properties be resolved?

Contradictions (e.g., conflicting bioavailability values) require:

  • Meta-analysis : Pool data from ≥ 5 independent studies, adjusting for variables like dosing regimens and analytical methods.
  • Sensitivity analysis : Identify outliers via Grubbs’ test and exclude datasets with poor method validation (e.g., recovery < 70%).
  • In silico modeling : Use PBPK models to simulate absorption/distribution and reconcile interspecies differences .

Methodological Best Practices

Q. What statistical approaches are critical for validating this compound-based assays?

  • Precision : Intra-day and inter-day CV < 15% at LLOQ and < 10% at higher concentrations.
  • Accuracy : Spike-and-recovery experiments with % bias within ±15%.
  • Linearity : Weighted linear regression (1/x² weighting) to minimize heteroscedasticity .

Q. How can researchers ensure traceability and reproducibility of this compound data?

  • Reference standards : Source from accredited providers (e.g., NIST, ECHA) with documented chain of custody.
  • Data reporting : Adhere to MIAME or FAIR principles, disclosing instrument parameters, software versions, and raw data repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.